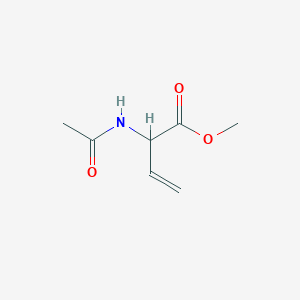
Ethyl 10-(pyren-1-YL)decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 10-(pyren-1-YL)decanoate is a chemical compound characterized by its unique structure, which includes a pyrene moiety attached to a decanoate ester. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-(pyren-1-YL)decanoate typically involves the esterification of 10-(pyren-1-yl)decanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 10-(pyren-1-YL)decanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Pyrene-1,6-dione, pyrene-1,8-dione
Reduction: 10-(pyren-1-yl)decanol
Substitution: Halogenated pyrenes, nitropyrenes
Wissenschaftliche Forschungsanwendungen
Ethyl 10-(pyren-1-YL)decanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Wirkmechanismus
The mechanism of action of Ethyl 10-(pyren-1-YL)decanoate involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrophobic interactions. The pyrene moiety’s extended rigid structure and electronic properties facilitate these interactions, making it a valuable component in supramolecular assemblies and molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 10-(pyren-1-YL)decanoate can be compared with other pyrene derivatives, such as:
- 4,5,9,10-Tetrahydropyrene (THPy)
- 1,2,3,6,7,8-Hexahydropyrene (HHPy)
These compounds share the pyrene core but differ in their substitution patterns and functional groups. This compound is unique due to its ester linkage and long aliphatic chain, which impart distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
73116-44-6 |
|---|---|
Molekularformel |
C28H32O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
ethyl 10-pyren-1-yldecanoate |
InChI |
InChI=1S/C28H32O2/c1-2-30-26(29)14-9-7-5-3-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,2-9,11,14H2,1H3 |
InChI-Schlüssel |
NQHKHIRRAANLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


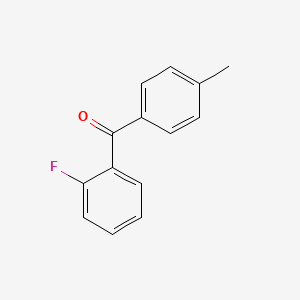
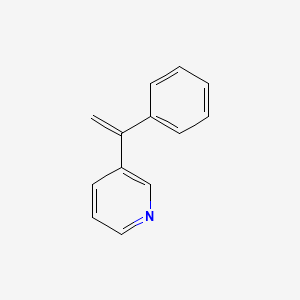
![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)


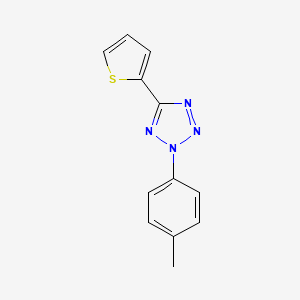


![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
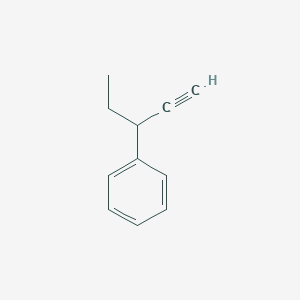
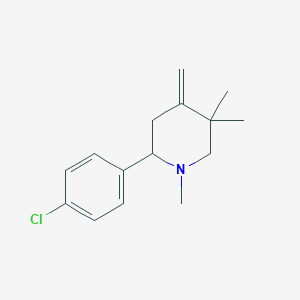
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
